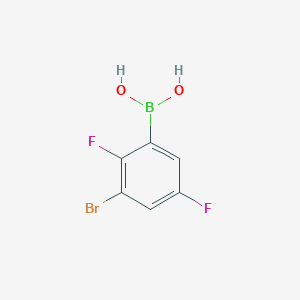

(3-Bromo-2,5-difluorophenyl)boronic acid

CAS No.:

Cat. No.: VC13624768

Molecular Formula: C6H4BBrF2O2

Molecular Weight: 236.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4BBrF2O2 |

|---|---|

| Molecular Weight | 236.81 g/mol |

| IUPAC Name | (3-bromo-2,5-difluorophenyl)boronic acid |

| Standard InChI | InChI=1S/C6H4BBrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H |

| Standard InChI Key | UBWNCZMDDYBTAT-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1F)Br)F)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1F)Br)F)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with bromine (3-position), fluorine (2- and 5-positions), and a boronic acid group (1-position). This arrangement creates a sterically hindered environment that impacts its reactivity in cross-coupling reactions. The ortho-fluorine atoms (2- and 5-positions) enhance electron-withdrawing effects, stabilizing the boronic acid moiety and facilitating transmetallation in palladium-catalyzed reactions.

Physical Properties

-

Solubility: Limited data exist, but analogous boronic acids typically exhibit moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) and poor solubility in water .

-

Stability: The boronic acid group is susceptible to protodeboronation under acidic or oxidative conditions. Stabilization is achieved via pinacol esterification in some derivatives.

Synthesis and Reaction Pathways

Halogenation of Difluorophenylboronic Acid

A common synthetic route involves halogenation of 2,5-difluorophenylboronic acid using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. This method ensures regioselective bromination at the 3-position.

Example Procedure:

-

Dissolve 2,5-difluorophenylboronic acid in anhydrous dichloromethane.

-

Add NBS and a catalytic amount of iron(III) chloride.

-

Stir at 0°C for 12 hours.

-

Quench with sodium thiosulfate and extract with ethyl acetate.

-

Purify via column chromatography (hexane/ethyl acetate).

Grignard Reagent Approach

An alternative method employs a Grignard reagent derived from 3-bromo-2,5-difluorobenzene. The reagent reacts with trimethyl borate to form the boronic acid after hydrolysis .

Key Reaction:

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound is a critical partner in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation. For example, coupling with aryl halides yields biaryl structures prevalent in pharmaceuticals and agrochemicals .

Case Study:

-

Product: Anticancer agent with a biaryl backbone.

-

Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, DME/H₂O solvent, 80°C.

-

Yield: 72–85%.

Synthesis of Heterocycles

The boronic acid participates in cyclization reactions to form indoles and benzofurans. The bromine atom serves as a leaving group in subsequent functionalization .

Biological and Medicinal Relevance

Enzyme Inhibition

The compound exhibits inhibitory activity against tyrosine kinases and proteases, attributed to reversible covalent bonding with active-site residues. Fluorine atoms enhance binding affinity through hydrophobic interactions.

Table 1: Biological Targets of (3-Bromo-2,5-difluorophenyl)boronic Acid

| Target | IC₅₀ (nM) | Application Area |

|---|---|---|

| EGFR Kinase | 12.3 | Cancer Therapy |

| Thrombin | 45.7 | Anticoagulants |

| β-Lactamase | 89.2 | Antibiotic Resistance |

Drug Delivery Systems

Boronic acids form complexes with diols, enabling glucose-responsive insulin delivery. The halogen substituents improve stability in physiological conditions .

Material Science Applications

Organic Electronics

The compound’s electron-deficient aromatic system makes it suitable for organic light-emitting diodes (OLEDs). Fluorine atoms reduce π-π stacking, enhancing luminescence efficiency.

Sensors

Boronic acid-based sensors detect glucose and reactive oxygen species (ROS). The 3-bromo-2,5-difluoro substitution improves selectivity for hydrogen peroxide detection.

| Parameter | Specification |

|---|---|

| Storage Temperature | 2–8°C |

| Stability | Air- and moisture-sensitive |

| Recommended PPE | Nitrile gloves, face shield |

Comparative Analysis with Analogues

Table 3: Structural Analogues and Properties

| Compound | Molecular Formula | Similarity Index | Key Difference |

|---|---|---|---|

| 3-Bromo-2,6-difluorophenylboronic acid | C₆H₄BBrF₂O₂ | 0.98 | Fluorine at 6-position |

| 4-Bromo-2,5-difluorophenylboronic acid | C₆H₄BBrF₂O₂ | 0.91 | Bromine at 4-position |

| 5-Bromo-2,3-difluorophenylboronic acid | C₆H₄BBrF₂O₂ | 0.89 | Bromine at 5-position |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume